molecular formula C13H18N2O2 B1477524 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097982-46-0

3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B1477524
CAS No.: 2097982-46-0
M. Wt: 234.29 g/mol
InChI Key: QCHVONHHCOUJHU-UHFFFAOYSA-N
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Description

3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the formation of intermediate complexes that facilitate the compound’s metabolic processing.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular behavior, including altered proliferation rates and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHVONHHCOUJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 3
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 5
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 6
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.